molecular formula C23H30N2O2 B14322403 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide CAS No. 101342-98-7

2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

Cat. No.: B14322403
CAS No.: 101342-98-7
M. Wt: 366.5 g/mol
InChI Key: JFUZJQRRXWYJQC-UHFFFAOYSA-N
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Description

2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of fentanyl analogs. It is known for its potent analgesic properties and is structurally related to fentanyl, a well-known opioid used in medical settings for pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide typically involves the condensation of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia, sedation, and euphoria. The high lipid solubility of the compound allows it to quickly cross the blood-brain barrier, leading to a rapid onset of action .

Comparison with Similar Compounds

2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is unique due to its specific structural modifications, which enhance its potency and efficacy compared to other fentanyl analogs. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its potency and specific applications in scientific research and medicine.

Properties

CAS No.

101342-98-7

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C23H30N2O2/c1-19(27-2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20/h3-12,19,22H,13-18H2,1-2H3

InChI Key

JFUZJQRRXWYJQC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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